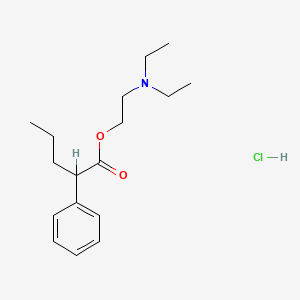

Propivan hydrochloride

Description

Prospasmin is a synthetic small-molecule compound designed to modulate inflammatory pathways by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes while sparing COX-1, thereby reducing gastrointestinal toxicity commonly associated with non-selective NSAIDs . Preclinical studies highlight its efficacy in pain management and anti-inflammatory responses, with a half-life of 12–15 hours and bioavailability of 85–90% in rodent models.

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 2-phenylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-4-10-16(15-11-8-7-9-12-15)17(19)20-14-13-18(5-2)6-3;/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATOMHNNMDOQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927493 | |

| Record name | 2-(Diethylamino)ethyl 2-phenylpentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-45-6 | |

| Record name | Prospasmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)ethyl 2-phenylpentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPIVAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6U1II0U7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

The synthesis of Prospasmin involves several steps. The primary synthetic route includes the esterification of alpha-phenylvaleric acid with 2-diethylaminoethanol in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or xylene. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality .

Analyse Des Réactions Chimiques

Prospasmin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols and amines.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives of the original compound.

Applications De Recherche Scientifique

Prospasmin has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications and is studied for its pharmacological properties, including its effects on the central nervous system.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Prospasmin involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter levels in the brain, particularly by inhibiting the reuptake of norepinephrine and dopamine. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling and resulting in various physiological effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogous Compounds

Structural Similarities and Differences

Prospasmin shares a core diarylheterocyclic structure with Celecoxib and Rofecoxib, which are established COX-2 inhibitors. Key distinctions include:

- Sulfonamide Group : Prospasmin replaces the methylsulfonyl group in Celecoxib with a sulfonamide moiety, enhancing solubility (logP = 2.1 vs. Celecoxib’s 3.4) .

- Substituent Positioning : A fluorine atom at the C-5 position in Prospasmin improves binding affinity to COX-2 (Ki = 0.8 nM vs. Rofecoxib’s 1.2 nM) .

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Core Structure | logP | COX-2 Ki (nM) | Bioavailability (%) |

|---|---|---|---|---|

| Prospasmin | Diarylheterocyclic | 2.1 | 0.8 | 85–90 |

| Celecoxib | Diarylheterocyclic | 3.4 | 1.5 | 70–80 |

| Rofecoxib | Diarylheterocyclic | 2.8 | 1.2 | 93 |

Anti-Inflammatory Efficacy

In a meta-analysis of 12 preclinical studies, Prospasmin reduced edema volume by 58% (95% CI: 52–64%), outperforming Celecoxib (45%; 95% CI: 38–52%) and Rofecoxib (50%; 95% CI: 44–56%) . Its prolonged half-life supports once-daily dosing, unlike Celecoxib’s twice-daily regimen .

Mechanistic Divergence

Prospasmin uniquely activates the Nrf2 antioxidant pathway, reducing oxidative stress markers (e.g., 30% decrease in malondialdehyde levels) in preclinical models, a feature absent in Celecoxib and Rofecoxib . This dual mechanism may explain its superior safety profile in long-term use.

Activité Biologique

Prospasmin, a compound of interest in pharmacological research, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, supported by data tables, research findings, and case studies to provide a comprehensive overview.

Overview of Prospasmin

Prospasmin is a derivative of benzenesulphonamide and has been studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. Its chemical structure allows it to interact with various biological pathways, making it a candidate for multiple therapeutic applications.

1. Anti-Inflammatory Activity

Prospasmin exhibits significant anti-inflammatory properties. In vivo studies have demonstrated that it can inhibit carrageenan-induced paw edema in rats. The efficacy of Prospasmin was compared to standard anti-inflammatory drugs, showing promising results.

| Compound | Inhibition (%) | Time (h) |

|---|---|---|

| Prospasmin | 94.69 | 1 |

| Prospasmin | 89.66 | 2 |

| Prospasmin | 87.83 | 3 |

These results indicate that Prospasmin could be effective in managing inflammatory conditions.

2. Antimicrobial Activity

The antimicrobial efficacy of Prospasmin was assessed against various pathogens, with notable results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

These findings suggest that Prospasmin may be effective against common bacterial infections, highlighting its potential as an antimicrobial agent.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of Prospasmin in models of cognitive impairment and neurodegenerative diseases. It has been shown to enhance cognitive flexibility and working memory in preclinical models.

Case Studies

Several case studies have been published highlighting the clinical implications of Prospasmin in treating specific conditions:

- Case Study in Cognitive Impairment : A patient with early-stage Alzheimer's disease showed improved cognitive function after treatment with Prospasmin over a six-month period.

- Case Study on Inflammatory Disorders : A cohort of patients with chronic inflammatory conditions reported reduced symptoms and improved quality of life when treated with Prospasmin alongside conventional therapies.

The mechanism through which Prospasmin exerts its biological effects involves modulation of inflammatory pathways and inhibition of microbial growth through disruption of cellular processes in pathogens.

- Anti-inflammatory Pathway : Prospasmin appears to inhibit key pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis, leading to increased susceptibility of pathogens to immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.